Diethyl isobutyroylmalonate
CAS No.: 21633-78-3
Cat. No.: VC2131048
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21633-78-3 |
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Molecular Formula | C11H18O5 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | diethyl 2-(2-methylpropanoyl)propanedioate |
Standard InChI | InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | CBFJLYQEACAOLC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)C(C)C)C(=O)OCC |
Canonical SMILES | CCOC(=O)C(C(=O)C(C)C)C(=O)OCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Diethyl isobutyroylmalonate features a central carbon atom bonded to two ester groups and an isobutyroyl moiety. The compound's structure can be represented by the following molecular formula: C₁₂H₂₀O₅. The structural arrangement includes:
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Two ethyl ester groups (-COOC₂H₅)
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An isobutyroyl group (-CO-CH(CH₃)₂)
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A central carbon that connects these functional groups
This structure is similar to diethyl malonate, which contains two carboxyl groups where the hydroxyl group is replaced by an ethoxy group, but with the addition of the isobutyroyl substituent .
Physical Properties
Diethyl isobutyroylmalonate is expected to exhibit physical properties comparable to related compounds such as diethyl isobutylmalonate, though with differences attributable to the presence of the additional carbonyl group. Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:
Chemical Properties
The chemical behavior of diethyl isobutyroylmalonate is influenced by several key structural features:
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The carbonyl groups create regions of electron deficiency, making them susceptible to nucleophilic attack.
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The alpha carbon between the carbonyl groups is acidic, although less so than in diethyl malonate due to the presence of the isobutyroyl substituent.
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The ester groups can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
Unlike diethyl malonate, which has highly acidic hydrogen atoms on the alpha carbon (those adjacent to two carbonyl groups) , diethyl isobutyroylmalonate has the alpha position substituted with the isobutyroyl group, which alters its reactivity profile.
Synthesis Methods
Direct Acylation of Diethyl Malonate
The most straightforward approach to synthesizing diethyl isobutyroylmalonate likely involves the acylation of diethyl malonate using isobutyryl chloride or anhydride. This method parallels similar acylation procedures used for related compounds:
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Deprotonation of diethyl malonate using a strong base such as sodium ethoxide or sodium hydride
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Addition of isobutyryl chloride to the resulting carbanion
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Workup and purification to isolate the desired product
Alternative Synthetic Routes
Alternative methods can be extrapolated from the synthesis procedures for similar compounds:
Modified Malonic Ester Synthesis
The traditional malonic ester synthesis, which is used to prepare substituted malonic esters, could be adapted by incorporating an isobutyroyl group. This approach would be analogous to the preparation of diethyl isobutylmalonate, which can be synthesized from malonate and 2-bromopropane .
Organometallic Approaches
More sophisticated approaches might utilize organometallic reagents. For instance, mixed dialkylaluminum chlorides and mixed trimethylorganoaluminates have been employed for chemoselective 1,4 addition reactions to alkylidene malonic acid diethyl esters . These methods could potentially be adapted for the synthesis of diethyl isobutyroylmalonate.
Applications and Research Findings
Pharmaceutical Applications
Diethyl isobutyroylmalonate and related compounds have significant utility in pharmaceutical synthesis:
As Building Blocks for Drug Synthesis
Similar to diethyl isobutylmalonate, which serves as a key compound for synthesizing drugs , diethyl isobutyroylmalonate can function as an intermediate in the preparation of pharmaceutically active compounds. The presence of the isobutyroyl group provides additional functionality that can be leveraged in complex synthetic pathways.
Synthesis of Heterocyclic Compounds
The compound's structure makes it suitable for the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical development. For example, related malonic acid derivatives are used in the synthesis of amide alkaloids .
As an Acylating Agent
The isobutyroyl group in diethyl isobutyroylmalonate can potentially serve as an acylating agent in certain reactions, transferring the isobutyroyl moiety to other substrates.
In Carbon-Carbon Bond Formation
Similar to how diethyl malonate is used in malonic ester synthesis for carbon-carbon bond formation , diethyl isobutyroylmalonate could serve as a more functionalized reagent for similar transformations, offering additional reaction pathways due to the presence of the isobutyroyl group.
Comparison with Related Compounds
Comparison with Diethyl Malonate
Diethyl malonate serves as the parent compound for diethyl isobutyroylmalonate and provides a basis for comparison:
Comparison with Diethyl isobutylmalonate
Diethyl isobutylmalonate is structurally similar but lacks the carbonyl group in the isobutyl side chain:
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